molecular formula C16H18F3NO3 B2655193 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034614-51-0

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No. B2655193
CAS RN: 2034614-51-0
M. Wt: 329.319
InChI Key: SZWZGOAWOGGWRP-UHFFFAOYSA-N
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Description

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds structurally related to "(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone" includes studies on their crystal and molecular structures. For instance, the analysis of the crystal and molecular structure of related compounds has been conducted to understand their crystallization patterns, intermolecular interactions, and potential for forming hydrogen bonds, which are crucial for designing drugs and materials with specific properties (Lakshminarayana et al., 2009).

Synthesis and Antimicrobial Activity

Synthesis techniques for creating derivatives of pyrrolidinyl and phenylmethanone compounds, and evaluating their antimicrobial activities have been explored. This includes studies on how substituting different groups on the core structure affects antimicrobial efficacy, providing a pathway for the development of new antimicrobial agents (Kumar et al., 2012).

Stereospecific Synthesis

Stereospecific synthesis research has been conducted on pyrrolidines, showing the possibility of obtaining enantiomerically pure compounds through 1,3-dipolar cycloadditions. This research is significant for drug synthesis, as the stereochemistry of a drug can significantly influence its efficacy and safety (Oliveira Udry et al., 2014).

DFT Studies on Molecular Structures

Density Functional Theory (DFT) studies on similar compounds reveal insights into their electronic structures, molecular geometries, and physicochemical properties. Such theoretical studies are essential for predicting the reactivity and stability of potential pharmaceuticals and materials (Huang et al., 2021).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known versatility of pyrrolidine derivatives in medicinal chemistry . Further studies could also focus on its synthesis and structural analysis.

properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)23-13-3-1-2-12(8-13)15(21)20-7-6-14(9-20)22-10-11-4-5-11/h1-3,8,11,14H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWZGOAWOGGWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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